Chlorofluoroacetic acid
Overview
Description
Chlorofluoroacetic acid is a halogenated acetic acid derivative with the chemical formula C₂H₂ClFO₂. It is a colorless liquid with a pungent odor and is known for its strong acidity. This compound is used in various chemical reactions and has applications in different scientific fields.
Mechanism of Action
Target of Action
Chlorofluoroacetic acid (CFA) primarily targets the 3C-like protease (3CLpro) , a cysteine protease essential for viral replication . This protease is a promising target for COVID-19 treatment .
Mode of Action
CFA acts as a covalent inhibitor for 3CLpro . It possesses a chlorofluoroacetamide (CFA) warhead that enables covalent modification of 3CLpro . This covalent modification is crucial for both binding affinity and the rate of irreversible inactivation of 3CLpro .
Biochemical Pathways
CFA, along with Dichloroacetic acid (DCA) and Difluoroacetic acid (DFA), are inhibitors of pyruvate dehydrogenase kinase . This enzyme plays a key role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a critical step in cellular respiration . CFA is biotransformed by glutathione transferase zeta (GSTZ1-1) .
Pharmacokinetics
It’s known that cfa is a strong antiviral agent and has sufficient pharmacokinetics properties . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CFA.
Result of Action
CFA’s action results in the inhibition of the 3CLpro, thereby blocking the replication of the virus . In addition, CFA has been found to cause nephrotoxicity in rats . Rats given a single dose of CFA developed polyuria, glycosuria, and renal proximal tubular damage .
Biochemical Analysis
Biochemical Properties
Chlorofluoroacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with glutathione transferase zeta (GSTZ1-1), which catalyzes the biotransformation of this compound. This interaction is crucial as it influences the metabolic fate of the compound and its subsequent biochemical effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been observed to induce nephrotoxicity in rats, leading to renal proximal tubular damage and polyuria. The compound also influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. This compound is a substrate for glutathione transferase zeta (GSTZ1-1), and its metabolism leads to the release of inorganic fluoride, which is associated with its nephrotoxic effects. The compound’s ability to induce apoptosis in renal cells further elucidates its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can cause renal damage within 24 hours of administration, highlighting its rapid onset of action and potential for long-term cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, the compound has been observed to cause severe nephrotoxicity, leading to renal failure and death in rats. Lower doses result in polyuria and renal proximal tubular damage, indicating a dose-dependent relationship between this compound and its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with glutathione transferase zeta (GSTZ1-1). This enzyme catalyzes the biotransformation of this compound, leading to the release of inorganic fluoride. The compound’s metabolism also affects metabolic flux and metabolite levels, contributing to its overall biochemical impact .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, impacting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorofluoroacetic acid can be synthesized through the hydrolysis of chlorofluoroacetyl chloride or chlorofluoroacetic anhydride. The reaction typically involves the addition of water to these precursors under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the chlorination and fluorination of acetic acid derivatives. The process requires precise control of reaction conditions, including temperature and pressure, to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions: Chlorofluoroacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorofluorocarboxylic acids.
Reduction: Reduction reactions can convert it to simpler compounds like chlorofluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Chlorofluorocarboxylic acids.
Reduction: Chlorofluoroethanol.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Chlorofluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: It is employed in the study of enzyme inhibition and metabolic pathways.
Medicine: Research has explored its potential as a precursor for antiviral agents targeting SARS-CoV-2.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
- Chlorodifluoroacetic acid
- Dichloroacetic acid
- Difluoroacetic acid
Comparison: Chlorofluoroacetic acid is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. Compared to dichloroacetic acid and difluoroacetic acid, this compound has a different reactivity profile and is used in different applications. For instance, dichloroacetic acid is more commonly used in clinical settings for managing lactic acidosis, while this compound is more prevalent in chemical synthesis and industrial applications .
Properties
IUPAC Name |
2-chloro-2-fluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKZDFUXGHTHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870547 | |
Record name | Chlorofluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471-44-3 | |
Record name | Chlorofluoroacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorofluoroacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 471-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorofluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(fluoro)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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